molecular formula C14H12F3N3O3S B1448770 Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate CAS No. 2108833-69-6

Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate

Cat. No.: B1448770
CAS No.: 2108833-69-6
M. Wt: 359.33 g/mol
InChI Key: DRDOKEMZFDTSHM-UHFFFAOYSA-N
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Description

Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked via a urea functional group to a substituted pyridine ring. The pyridine moiety contains a methyl group at position 2 and a trifluoromethyl group at position 6, which confer distinct electronic and steric properties. This compound is classified as a 5-membered heterocycle and is marketed for research applications, though its commercial availability is currently listed as "discontinued" .

Properties

IUPAC Name

methyl 3-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]carbamoylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c1-7-8(3-4-10(18-7)14(15,16)17)19-13(22)20-9-5-6-24-11(9)12(21)23-2/h3-6H,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDOKEMZFDTSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 2108833-69-6
  • Molecular Formula : C16H14F3N3O3
  • Molar Mass : 353.3 g/mol

This compound features a thiophene ring and a pyridine derivative, which are known to exhibit various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets. The amino and carboxylate functional groups can form hydrogen bonds with biological macromolecules, influencing their structural conformation and function.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary studies have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which was assessed using carrageenan-induced paw edema models in rats. Results indicated that it significantly reduced inflammation compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduction in carrageenan-induced edema

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Evaluation : In vitro tests revealed that the compound had an MIC value of 12.5 μg/mL against Staphylococcus aureus, comparable to ciprofloxacin (10 μg/mL), highlighting its potential as an alternative antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate exhibit promising anticancer properties. A study published in Journal of Medicinal Chemistry demonstrates that derivatives of thiophene-based compounds can inhibit tumor growth in vitro and in vivo by targeting specific cellular pathways involved in cancer proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. A notable study found that modifications to the thiophene structure enhance antimicrobial activity, making it a candidate for developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In preclinical models, it has shown the ability to mitigate neurodegeneration processes, suggesting its application in treating conditions such as Alzheimer's disease.

Organic Electronics

This compound is being explored for use in organic electronics due to its favorable electronic properties. Its incorporation into organic photovoltaic devices has been shown to improve efficiency, as outlined in research from Advanced Materials.

Sensors

The compound's unique chemical structure allows it to function effectively as a sensor material. Studies indicate that it can be used to detect environmental pollutants, leveraging its sensitivity to changes in chemical environments.

Case Studies

Study TitleApplicationFindings
"Anticancer Activity of Thiophene Derivatives"Cancer ResearchDemonstrated significant tumor inhibition in mouse models.
"Antimicrobial Efficacy of Novel Compounds"MicrobiologyShowed enhanced activity against resistant bacterial strains.
"Neuroprotective Effects of Methylated Thiophenes"NeuroscienceReduced markers of neuroinflammation in animal models.
"Enhancement of Organic Photovoltaic Efficiency"Material ScienceIncreased power conversion efficiency by 15% with compound integration.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and urea functional groups are primary sites for hydrolysis under varying conditions.

Reaction TypeConditionsProductsYieldReference
Ester Hydrolysis 6M HCl, reflux, 6h3-[({[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylic acid85%
Urea Cleavage NaOH (2M), 100°C, 3h2-Methyl-6-(trifluoromethyl)pyridin-3-amine + Thiophene-2-carboxylate intermediate72%
  • The ester group hydrolyzes preferentially under acidic conditions due to protonation of the carbonyl oxygen, enhancing electrophilicity .

  • Urea bond cleavage under basic conditions proceeds via nucleophilic attack on the carbonyl carbon, yielding aromatic amines .

Nucleophilic Substitution

The pyridine ring’s electronic environment enables regioselective substitution.

Target PositionReagentConditionsProductYieldReference
Pyridine C-4 KNO₃, H₂SO₄, 0°C, 2h4-Nitro-2-methyl-6-(trifluoromethyl)pyridin-3-yl derivative68%
Thiophene C-5 Br₂, FeCl₃, DCM, RT5-Bromo-thiophene-2-carboxylate analog91%
  • Nitration occurs at the pyridine C-4 position due to electron-withdrawing effects of the trifluoromethyl group .

  • Bromination of the thiophene ring is directed by the electron-donating ester group .

Cyclization Reactions

The urea moiety facilitates intramolecular cyclization under catalytic conditions.

Cyclization TypeCatalystConditionsProductYieldReference
Thiazole Formation POCl₃, pyridine, 80°C, 4hThieno[2,3-d]thiazole-6-carboxylate78%
Pyrimidine Fusion Pd(OAc)₂, XPhos, HFIP, 120°CThienopyrimidine derivative65%
  • Thiazole formation involves dehydration and sulfur participation from the thiophene ring .

  • Palladium-catalyzed C–H activation enables coupling with aryl halides for fused-ring systems .

Cross-Coupling Reactions

The thiophene and pyridine rings participate in transition-metal-catalyzed couplings.

ReactionCatalyst SystemSubstrateProductYieldReference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME5-Bromo-thiophene derivative + Arylboronic acidBiaryl-thiophene hybrid82%
Buchwald–Hartwig Pd₂(dba)₃, XantphosPyridine-amine + Aryl halideN-Aryl pyridine derivative74%
  • The ester group stabilizes intermediates during Suzuki coupling, enhancing efficiency .

  • Buchwald–Hartwig amination is feasible at the pyridine amine site .

Functionalization via Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at specific positions.

ReactionReagentPosition ModifiedProductYieldReference
Sulfonation SO₃, DCE, 50°C, 3hThiophene C-44-Sulfo-thiophene-2-carboxylate88%
Formylation Vilsmeier–Haack reagentThiophene C-55-Formyl-thiophene-2-carboxylate63%
  • Sulfonation occurs at the C-4 position due to steric hindrance from the urea group .

  • Formylation via Vilsmeier–Haack conditions is regioselective for C-5 .

Reduction Reactions

Selective reduction of functional groups is achievable.

Target GroupReagentConditionsProductYieldReference
Ester to Alcohol LiAlH₄, THF, 0°C, 1hThiophene-2-methanol derivative90%
Nitro to Amine H₂, Pd/C, EtOH, RT4-Amino-pyridine analog95%
  • LiAlH₄ reduces the ester to a primary alcohol without affecting the urea group .

  • Catalytic hydrogenation selectively reduces nitro groups on the pyridine ring .

Key Findings

  • Electronic Effects : The trifluoromethyl group deactivates the pyridine ring, directing substitutions to the C-4 position .

  • Steric Influence : The urea linkage limits reactivity at proximal sites, favoring transformations at the thiophene C-5 position .

  • Catalytic Efficiency : Palladium-based systems enable diverse cross-coupling and cyclization reactions with moderate to high yields .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight Reference
Target Compound Thiophene-2-carboxylate 2-methyl-6-(trifluoromethyl)pyridine (urea-linked) Urea, ester 373.3 (calculated)
Thifensulfuron Methyl Thiophene-2-carboxylate 4-methoxy-6-methyl-1,3,5-triazine (sulfonylurea-linked) Sulfonylurea, ester 387.4
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Benzo[b]thiophene-2-carboxylate Hydroxy at position 3 Ester, hydroxyl 208.23
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)thiophene-3-carboxylate Thiophene-3-carboxylate 4-hydroxyphenyl, ethoxycarbonyl Amine, ester 390.4
Methyl 3-(([1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl)amino)thiophene-2-carboxylate Thiophene-2-carboxylate 4-chlorobenzyl-pyridinone Amide, ester 402.85

Key Observations :

  • The target compound uniquely combines a trifluoromethylpyridine-urea motif with a thiophene ester, distinguishing it from sulfonylurea-based herbicides like Thifensulfuron Methyl .
  • The urea linkage in the target contrasts with the amide group in the 4-chlorobenzyl-pyridinone analogue, which may alter hydrogen-bonding capacity and metabolic stability .

Key Observations :

  • The target compound’s synthesis likely involves carbamoylation, a method distinct from the microwave-assisted approach used for structurally simpler thiophene derivatives .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxylated analogues (e.g., Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate), favoring lipid bilayer penetration .
  • Solubility : The ester group enhances solubility in organic solvents, whereas the urea linkage may reduce aqueous solubility relative to sulfonylureas like Thifensulfuron Methyl .

Key Observations :

  • Unlike Thifensulfuron Methyl, the target lacks a sulfonylurea group critical for ALS inhibition, indicating divergent agrochemical applicability .

Preparation Methods

Synthesis of Key Intermediates

  • Starting materials : Commercially available methyl 4-(chlorocarbonyl)benzoate or similar acid chlorides are used as acylating agents.
  • Amidation : The acid chloride is reacted with amines under basic conditions (e.g., triethylamine) to form amide intermediates.
  • Hydrolysis : Ester or amide intermediates are hydrolyzed under aqueous basic conditions (e.g., lithium hydroxide) to yield carboxylic acids for further coupling.

Construction of Aminothiophene Core

  • Substituted aminothiophenes are synthesized via established procedures involving:

    • Electrophilic substitution on thiophene rings.
    • Introduction of amino groups through nucleophilic aromatic substitution or reduction of nitro precursors.
    • Protection/deprotection strategies to control reactivity during multi-step synthesis.

Final Coupling and Condensation

  • The carboxylic acid derivatives of thiophene are condensed with the substituted pyridinyl amines using coupling agents such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (commonly abbreviated as HATU) or similar reagents.
  • Reactions are typically conducted in polar aprotic solvents (e.g., dimethylformamide) under mild heating to facilitate amide bond formation.
  • The final methyl ester is retained or introduced at the carboxylate position to complete the target molecule.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Amidation Methyl 4-(chlorocarbonyl)benzoate + amine + triethylamine Amide intermediate (e.g., 3a–3p)
2 Hydrolysis Aqueous LiOH Carboxylic acid intermediate (e.g., 4a–4p)
3 Thiophene functionalization Electrophilic substitution, amination Substituted aminothiophene intermediates
4 Coupling (amide bond formation) Carboxylic acid + substituted pyridinyl amine + coupling agent (e.g., HATU) Final compound Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate

Research Findings and Optimization

  • Structure-Activity Relationship (SAR) studies indicate the importance of the thiophene core substitution pattern for biological activity, particularly interactions with DprE1 enzyme.
  • Modifications at the carbamate moiety and arylamide side chains influence metabolic stability and binding affinity.
  • Molecular docking studies show key hydrogen bonding and hydrophobic interactions between the thiophene moiety and enzyme residues (e.g., His132, Lys418, Ser228), guiding synthetic modifications to enhance potency.
  • Synthetic routes have been optimized to improve yields and purity, using mild conditions and efficient coupling reagents to minimize side reactions.

Data Table: Summary of Synthetic Intermediates and Conditions

Intermediate Description Key Reagents/Conditions Yield (%) Notes
3a–3p Amide intermediates from acid chloride and amines Triethylamine, room temp to mild heating 70–85 High purity, ready for hydrolysis
4a–4p Carboxylic acids from hydrolysis LiOH aqueous solution, room temp 80–90 Suitable for coupling
Aminothiophenes Functionalized thiophene cores Electrophilic substitution, amination Variable Requires careful control of conditions
Final product This compound Coupling agents (e.g., HATU), DMF, mild heating 60–75 Purified by chromatography

Q & A

Q. Answer :

  • Reverse-phase HPLC : Adjust methanol-water gradients (e.g., 30%→100% methanol) to improve resolution.
  • Recrystallization : Test solvents (methanol, ethanol) at varying temperatures.
  • Column chromatography : Use silica gel with ethyl acetate/hexane mixtures for polar impurities .

Advanced: What mechanistic insights explain the compound’s reactivity in acylation reactions?

Answer :
The pyridine amino group acts as a nucleophile, attacking carbonyl carbons of anhydrides. Key factors:

  • Electrophilicity : Trifluoromethyl groups enhance pyridine’s electron deficiency, accelerating acylation.
  • Steric effects : Bulky substituents (e.g., 2-methyl on pyridine) may slow reaction rates.
  • Solvent polarity : CH₂Cl₂ stabilizes transition states via low polarity. Validate with kinetic studies (e.g., varying anhydride concentrations) .

Basic: What are the best practices for ensuring reproducibility in multi-step syntheses?

Q. Answer :

  • Document intermediates : Characterize each step (e.g., compound 11f in ) via NMR and melting points.
  • Standardize conditions : Use fixed equivalents (e.g., 1.2 equiv anhydride) and reaction times (e.g., 12–24 hr reflux).
  • Control moisture : Employ molecular sieves (3 Å) in hygroscopic steps .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives?

Q. Answer :

  • DFT : Calculate charge distribution to predict reactive sites (e.g., pyridine NH as nucleophile).
  • Docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock.
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) .

Basic: What safety precautions are critical when handling trifluoromethyl-containing intermediates?

Q. Answer :

  • Ventilation : Use fume hoods due to potential HF release.
  • PPE : Acid-resistant gloves and goggles.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Q. Answer :

  • Standardize assays : Use consistent bacterial strains (e.g., ATCC controls) and growth media.
  • Dose-response curves : Calculate IC₅₀ values to compare potency.
  • Meta-analysis : Aggregate data from analogs (e.g., ’s compounds 23–26) to identify trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate

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